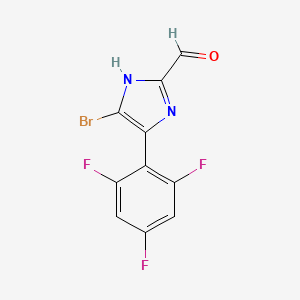

5-Bromo-4-(2,4,6-trifluorophenyl)imidazole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “MFCD33022743” is a metformin-based carbon dotThese carbon dots are derived from metformin, a widely used antidiabetic drug, and exhibit strong photoluminescence, making them useful in bioimaging and sensing applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Metformin-based carbon dots are typically synthesized through a hydrothermal method. In this process, metformin is dissolved in water and subjected to high temperatures and pressures in a sealed autoclave. The reaction conditions, such as temperature (usually around 180-200°C) and reaction time (typically 6-12 hours), are crucial for controlling the size and photoluminescent properties of the carbon dots .

Industrial Production Methods

While the hydrothermal method is commonly used in laboratory settings, scaling up the production of metformin-based carbon dots for industrial applications requires optimization of reaction conditions and the development of continuous flow reactors. These reactors allow for better control over reaction parameters and can produce larger quantities of carbon dots with consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

Metformin-based carbon dots undergo various chemical reactions, including:

Oxidation: The carbon dots can be oxidized to introduce functional groups such as carboxyl and hydroxyl groups on their surface.

Reduction: Reduction reactions can be used to modify the surface properties of the carbon dots, enhancing their stability and biocompatibility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to preserve the structural integrity of the carbon dots .

Major Products Formed

The major products formed from these reactions include functionalized carbon dots with enhanced photoluminescent properties and improved biocompatibility. These functionalized carbon dots can be further used in various applications, such as bioimaging, drug delivery, and environmental sensing .

Wissenschaftliche Forschungsanwendungen

Metformin-based carbon dots have a wide range of scientific research applications:

Chemistry: They are used as catalysts in various chemical reactions due to their high surface area and unique electronic properties.

Biology: In biological research, these carbon dots are employed as fluorescent probes for bioimaging and biosensing, enabling the detection of biomolecules and cellular structures with high sensitivity and specificity.

Wirkmechanismus

The mechanism by which metformin-based carbon dots exert their effects involves several molecular targets and pathways:

Photoluminescence: The strong photoluminescence of these carbon dots is due to the presence of surface defects and functional groups that emit light when excited by specific wavelengths.

Reactive Oxygen Species Generation: In cancer therapy, the carbon dots generate reactive oxygen species, leading to oxidative stress and subsequent DNA damage in cancer cells.

Chelation of Metal Ions: The carbon dots can chelate metal ions, such as copper, reducing their availability and disrupting cellular processes that rely on these ions.

Vergleich Mit ähnlichen Verbindungen

Metformin-based carbon dots are unique compared to other carbon-based nanomaterials due to their origin from metformin and their specific functional properties. Similar compounds include:

Graphene Quantum Dots: These are another type of carbon-based nanomaterial with strong photoluminescence, but they differ in their structural properties and synthesis methods.

Carbon Nanotubes: While carbon nanotubes have high surface area and conductivity, they lack the photoluminescent properties of metformin-based carbon dots.

Metformin-based carbon dots stand out due to their ease of synthesis, strong photoluminescence, and potential for functionalization, making them highly versatile for various applications.

Eigenschaften

Molekularformel |

C10H4BrF3N2O |

|---|---|

Molekulargewicht |

305.05 g/mol |

IUPAC-Name |

5-bromo-4-(2,4,6-trifluorophenyl)-1H-imidazole-2-carbaldehyde |

InChI |

InChI=1S/C10H4BrF3N2O/c11-10-9(15-7(3-17)16-10)8-5(13)1-4(12)2-6(8)14/h1-3H,(H,15,16) |

InChI-Schlüssel |

QJBHAABZNYYOHE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1F)C2=C(NC(=N2)C=O)Br)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one](/img/structure/B15336266.png)

![tert-butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15336306.png)

![Methyl 12-[[1,19-Diamino-10-[[3-[(3-aminopropyl)amino]-3-oxopropoxy]methyl]-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl]amino]-12-oxododecanoate Tristrifluoroacetate](/img/structure/B15336317.png)

![2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15336322.png)

![tert-butyl 5,6-dihydro-[3,4'-bipyridine]-1(2H)-carboxylate](/img/structure/B15336330.png)

![2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B15336333.png)